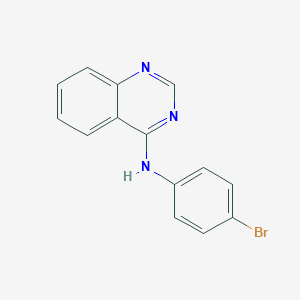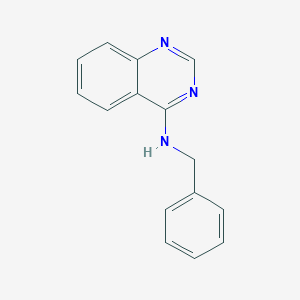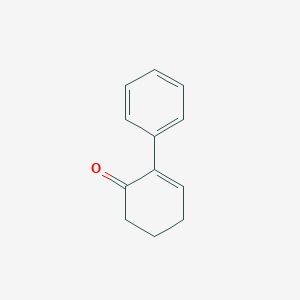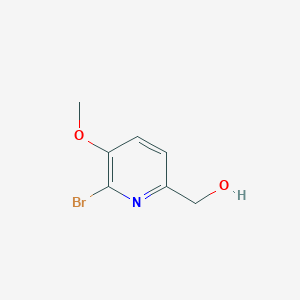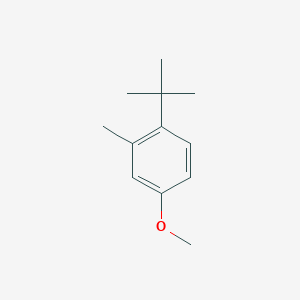
4-tert-Butyl-3-methylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-3-methylanisole (TBMA) is an organic compound that belongs to the family of alkylated phenols. It is commonly used as a flavoring agent in food and beverages, as well as in the fragrance industry. TBMA is a colorless to pale yellow liquid with a sweet, floral odor. In recent years, TBMA has gained attention in the scientific community due to its potential applications in various fields, including scientific research.
Mécanisme D'action
4-tert-Butyl-3-methylanisole is a phenolic compound that can undergo various reactions, including oxidation and reduction. The mechanism of action of 4-tert-Butyl-3-methylanisole depends on the specific reaction it undergoes. For example, 4-tert-Butyl-3-methylanisole has been found to be a good substrate for peroxidase enzymes, which catalyze the oxidation of 4-tert-Butyl-3-methylanisole to form a quinone product. This reaction is thought to proceed through the formation of a radical intermediate.
Effets Biochimiques Et Physiologiques
4-tert-Butyl-3-methylanisole has been found to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in cells. 4-tert-Butyl-3-methylanisole has also been found to have antimicrobial properties, which may be useful in the development of new antimicrobial agents. Additionally, 4-tert-Butyl-3-methylanisole has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-Butyl-3-methylanisole in lab experiments is that it is a stable compound that can be easily synthesized and purified. Additionally, 4-tert-Butyl-3-methylanisole is relatively inexpensive and readily available. However, one limitation of using 4-tert-Butyl-3-methylanisole is that it may not be a good model compound for certain reactions, as the properties of 4-tert-Butyl-3-methylanisole may not be representative of other alkylated phenols. Additionally, 4-tert-Butyl-3-methylanisole may have limited solubility in certain solvents, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-tert-Butyl-3-methylanisole. One area of interest is the development of new synthetic methods for 4-tert-Butyl-3-methylanisole that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-Butyl-3-methylanisole and its potential applications in various fields, including medicine and environmental science. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-tert-Butyl-3-methylanisole and its potential as a therapeutic agent.
Méthodes De Synthèse
4-tert-Butyl-3-methylanisole can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with tert-butyl alcohol in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. This method has been optimized to produce high yields of 4-tert-Butyl-3-methylanisole with high purity.
Applications De Recherche Scientifique
4-tert-Butyl-3-methylanisole has been found to have various applications in scientific research. For example, it has been used as a substrate in enzyme assays to study the mechanism of action of certain enzymes. 4-tert-Butyl-3-methylanisole has also been used as a model compound to study the oxidation of alkylated phenols in the environment. Additionally, 4-tert-Butyl-3-methylanisole has been used as a reference compound in analytical chemistry to identify and quantify alkylated phenols in various matrices.
Propriétés
Numéro CAS |
31268-79-8 |
|---|---|
Nom du produit |
4-tert-Butyl-3-methylanisole |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-tert-butyl-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C12H18O/c1-9-8-10(13-5)6-7-11(9)12(2,3)4/h6-8H,1-5H3 |
Clé InChI |
ZNQXIHJPCUGNJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)C(C)(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(C)(C)C |
Autres numéros CAS |
31268-79-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
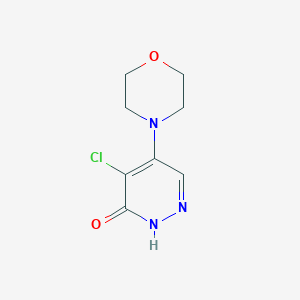
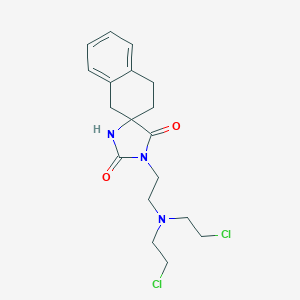
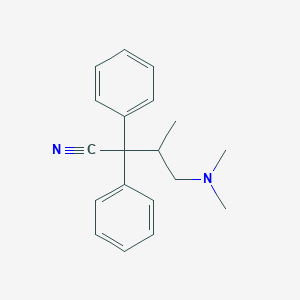
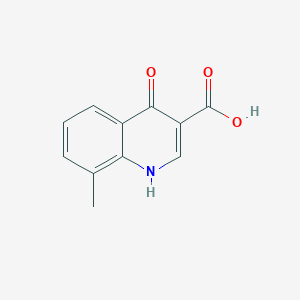
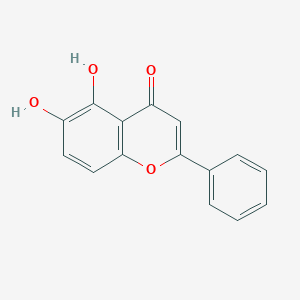
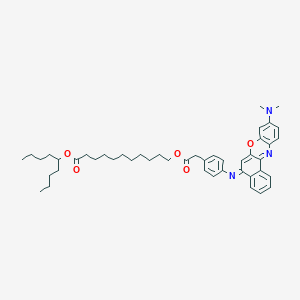
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
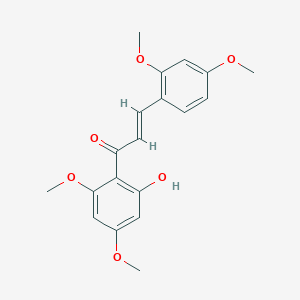
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
